molecular formula C12H19NO B13056643 (R)-(2-(1-Aminopentyl)phenyl)methanol

(R)-(2-(1-Aminopentyl)phenyl)methanol

Cat. No.: B13056643
M. Wt: 193.28 g/mol
InChI Key: VQJPGUZSMYKMLX-GFCCVEGCSA-N
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Description

(R)-(2-(1-Aminopentyl)phenyl)methanol is a chiral organic compound featuring a phenylmethanol backbone substituted with a pentylamine group at the ortho position. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol (calculated). The compound’s stereochemistry (R-configuration) and extended alkyl chain distinguish it from simpler analogs.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

[2-[(1R)-1-aminopentyl]phenyl]methanol

InChI

InChI=1S/C12H19NO/c1-2-3-8-12(13)11-7-5-4-6-10(11)9-14/h4-7,12,14H,2-3,8-9,13H2,1H3/t12-/m1/s1

InChI Key

VQJPGUZSMYKMLX-GFCCVEGCSA-N

Isomeric SMILES

CCCC[C@H](C1=CC=CC=C1CO)N

Canonical SMILES

CCCCC(C1=CC=CC=C1CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-(1-Aminopentyl)phenyl)methanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of ®-(2-(1-Aminopentyl)phenyl)ketone using a chiral catalyst. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a hydrogen source such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of ®-(2-(1-Aminopentyl)phenyl)methanol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient conversion of the ketone precursor to the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

®-(2-(1-Aminopentyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ®-(2-(1-Aminopentyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. It may also participate in enzymatic reactions, influencing metabolic pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key differences among (R)-(2-(1-Aminopentyl)phenyl)methanol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Hydrogen Bonding Features
This compound C₁₂H₁₉NO 193.29* Pentyl (C₅H₁₁) Inferred N–H⋯O, O–H⋯N interactions
(R)-(2-(1-Aminopropyl)phenyl)methanol C₁₀H₁₅NO 165.24 Propyl (C₃H₇) Not reported in
(2-Aminophenyl)methanol C₇H₉NO 123.15 None Layered N–H⋯O and O–H⋯N networks

*Calculated based on molecular formula.

Key Observations:
  • Alkyl Chain Impact: The pentyl chain in the main compound increases hydrophobicity compared to the propyl (C₃) variant and the non-alkylated (2-Aminophenyl)methanol. This reduces solubility in polar solvents but may enhance membrane permeability in biological systems.
  • Stereochemistry : The R-configuration in the main compound and its propyl analog could influence enantioselective interactions, such as binding to chiral receptors or catalysts.

Crystallographic and Hydrogen Bonding Features

  • (2-Aminophenyl)methanol (): Forms hydrogen-bonded layers via N–H⋯O and O–H⋯N interactions, creating a supramolecular architecture parallel to the (011) plane . This dense network likely contributes to higher melting points and crystalline stability.
  • This compound: The pentyl chain may disrupt extensive hydrogen bonding, favoring van der Waals interactions between alkyl groups.
  • (R)-(2-(1-Aminopropyl)phenyl)methanol: Limited hydrogen bonding data are available (), but its propyl chain balances hydrophobicity and polar interactions better than the pentyl variant.

Functional and Application Differences

  • Pharmaceutical Relevance : Longer alkyl chains (e.g., pentyl) are often associated with improved lipid solubility, enhancing blood-brain barrier penetration in drug candidates.

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